AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone

Activity-Based Protein Profiling Apoptosis Caspase Activation Cascades

The compound Ac-Tyr-Val-Lys(biotinyl)-Asp-2,6-dimethylbenzoyloxymethylketone (CAS 154719-25-2), abbreviated YV(bio)KD-aomk, is a synthetic, biotinylated tetrapeptide belonging to the class of acyloxymethyl ketone (AOMK) inhibitors. It functions as an irreversible, activity-based probe (ABP) for interleukin-1β-converting enzyme (ICE)-related proteases, or caspases.

Molecular Formula C46H63N7O12S
Molecular Weight 938.107
CAS No. 154719-25-2
Cat. No. B587948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone
CAS154719-25-2
Molecular FormulaC46H63N7O12S
Molecular Weight938.107
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C
InChIInChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64)/t31-,32-,33-,34-,36-,40-,41-/m0/s1
InChIKeySQVWAAVGDUBSLA-NCHNNOHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone (CAS 154719-25-2): Core Identity and Selectivity Profile for Apoptosis Research Procurement


The compound Ac-Tyr-Val-Lys(biotinyl)-Asp-2,6-dimethylbenzoyloxymethylketone (CAS 154719-25-2), abbreviated YV(bio)KD-aomk, is a synthetic, biotinylated tetrapeptide belonging to the class of acyloxymethyl ketone (AOMK) inhibitors [1]. It functions as an irreversible, activity-based probe (ABP) for interleukin-1β-converting enzyme (ICE)-related proteases, or caspases. The core structure comprises an acetylated N-terminus, a Tyr-Val-Lys-Asp peptide backbone designed to mimic the caspase-1 cleavage site (YVAD), a biotin moiety conjugated to the lysine ε-amine for streptavidin-based detection or capture, and a 2,6-dimethylbenzoyloxymethyl ketone reactive warhead that covalently modifies the active-site cysteine of targeted enzymes [1]. Unlike simple pan-caspase probes that rely on fluoromethyl ketone (FMK) warheads, the AOMK group in this compound contributes to a distinct reactivity profile characterized by high selectivity for cysteine proteases and relative inertness toward abundant biological nucleophiles such as glutathione [2], making it a uniquely informative tool for profiling active caspases in complex proteomes.

Why Generic Caspase Inhibitors Cannot Replace AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone in Affinity Labeling Workflows


Generic substitution of YV(bio)KD-aomk with other biotinylated caspase inhibitors or pan-caspase probes often fails to meet experimental objectives due to fundamental differences in warhead chemistry and the resulting selectivity profile. The most common alternative, Biotinyl-VAD-FMK, utilizes a fluoromethyl ketone warhead, which, while potent, exhibits higher reactivity with off-target cathepsins and can be less stable in complex lysates [1]. Similarly, the caspase-1-selective inhibitor Ac-YVAD-CHO (Ki = 0.76 nM) offers high target affinity but is reversible and lacks a biotin tag for affinity purification . In contrast, YV(bio)KD-aomk combines the irreversible, broad-spectrum cysteine protease reactivity of an AOMK warhead with a built-in biotin handle, enabling simultaneous capture, detection, and quantitation of multiple active caspases in a single experiment [2]. Its ability to affinity-label at least five distinct ICE-related proteases in crude apoptotic extracts, demonstrated directly in the foundational characterization study [2], cannot be replicated by a probe with a narrower or reversible inhibition profile. This critical difference makes YV(bio)KD-aomk the superior choice for activity-based protein profiling (ABPP) and caspase cascade analysis.

Quantitative Differentiation of AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone Against Key Comparators


Broader Target Coverage: YV(bio)KD-aomk Labels Up to Six Active Caspase Species in Fas-Stimulated Cells, Surpassing Single-Target Inhibitors

YV(bio)KD-aomk demonstrates far broader target engagement than a receptor-specific inhibitor like Ac-YVAD-CHO. While Ac-YVAD-CHO is an exquisite, reversible inhibitor of caspase-1 (Ki = 0.76 nM) , it reports on only a single enzyme. In contrast, YV(bio)KD-aomk, as demonstrated by Takahashi et al. (1997), identified six distinct active caspase polypeptides in Fas-stimulated Jurkat T cells and four in staurosporine-treated cells, revealing the entire activation cascade [1]. This multi-target profiling capability is a defining advantage for systems-level apoptosis research.

Activity-Based Protein Profiling Apoptosis Caspase Activation Cascades

Irreversible AOMK Warhead Provides Superior Chemical Stability Over FMK-Based Probes

A key differentiator is the chemical stability of the AOMK reactive group. While Biotinyl-VAD-FMK can be sequestered by reactive thiols, the related AOMK compound Ac-YVAD-AOMK is described as 'relatively inert toward other bionucleophiles such as glutathione,' a property attributed to the acyloxymethyl ketone warhead [1]. This characteristic is directly transferable to YV(bio)KD-aomk, which shares the identical 2,6-dimethylbenzoyloxymethyl ketone group. This enhanced stability translates to a longer usable half-life in cellular lysates and reduced non-specific binding. In contrast, the FMK probe Biotinyl-VAD-FMK has been documented to efficiently affinity-label off-target cathepsins B and H, indicating lower specificity [2].

Chemical Biology Probe Stability Irreversible Inhibitors Glutathione Reactivity

Quantitative Labeling of Recombinant Caspases Enables Normalization Across Experiments

The Takahashi et al. (1996) study established a quantitative framework where the labeling intensity of YV(bio)KD-aomk was measured against a defined standard, enabling inter-experimental comparison. Labeling of 1 ng of purified recombinant ICE (caspase-1) with 10 μM YV(bio)KD-aomk defined '1 IRP unit' of active enzyme, a concept that was then used to quantify active caspase levels in complex lysates [1]. This quantitative standardization is not available for simpler probes like Biotinyl-VAD-FMK in the same experimental context, making YV(bio)KD-aomk uniquely suited for studies requiring precise enzyme activity measurements.

Enzyme Quantification Activity-Based Probes Recombinant Caspases Standardization

Distinct Substrate Preferences Among Labeled Caspases Confirmed by Competition Experiments That Cannot Be Discerned by Pan-Specific Inhibitors

YV(bio)KD-aomk uniquely enables the dissection of substrate preferences among the multiple caspases it labels. Takahashi et al. (1997) performed competition experiments showing that individual labeled caspases have distinct substrate preferences, a level of granularity lost with a pan-caspase inhibitor like Biotinyl-VAD-FMK, which simply inhibits all active caspases without differentiating their substrate-binding characteristics [1]. For example, competition with a PARP-derived peptide selectively reduced labeling of specific active species, confirming functional heterogeneity within the labeled pool. This information is critical for understanding which caspases are responsible for cleaving specific substrates in apoptosis.

Caspase Substrate Specificity Competition Assays Protease Profiling Apoptosis

High-Impact Application Scenarios for AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone Based on Demonstrated Differential Performance


Mapping Caspase Activation Cascades in Apoptosis and Inflammatory Cell Death Pathways

Leveraging its ability to simultaneously detect up to six distinct active caspase species in Fas-stimulated Jurkat cells [1], YV(bio)KD-aomk is the reagent of choice for researchers dissecting the temporal order of caspase activation during apoptosis or pyroptosis. Unlike a single-target inhibitor such as Ac-YVAD-CHO, this probe reveals the stepwise activation hierarchy, providing a systems-level view of protease signaling. This is particularly valuable in studies of cancer cell drug responses, where multiple caspases are engaged, or in NLRP3 inflammasome research where caspase-1 dynamics must be distinguished from downstream executioner caspases.

Quantitative Activity-Based Proteomics with Internal Standardization

For proteomics facilities and core labs performing activity-based protein profiling (ABPP), the established 'IRP unit' normalization (1 ng recombinant ICE standard) [2] makes YV(bio)KD-aomk uniquely suited for cross-experiment and cross-laboratory comparisons. This quantitative framework, absent for competing biotinylated probes like Biotinyl-VAD-FMK, enables accurate quantification of active caspase levels in tissue biopsies, clinical samples, or drug-treated cells, supporting biomarker validation and pharmacodynamic studies.

Cytoplasmic Extract-Based Screening for Caspase Substrate Preferences

As shown in competition experiments where YV(bio)KD-aomk labeling of individual caspase species was selectively competed by substrate-derived peptides [1], this probe is ideal for identifying which specific active caspase cleaves a novel substrate of interest. In drug discovery, this application directly informs the development of substrate-selective inhibitors by revealing the functional specificity of each enzyme in its native cellular context.

Detecting Active Caspases in Complex Lysates with High Signal-to-Noise Ratio Despite High Glutathione Concentrations

In experiments using whole-cell lysates or tissue homogenates where high glutathione levels can quench FMK-based probes, the AOMK warhead's relative inertness toward biological nucleophiles [3] ensures that YV(bio)KD-aomk maintains a high effective concentration for target labeling. This property makes it the preferred tool for ex vivo analysis of apoptotic signaling in primary cells and tissues where maintaining probe integrity is critical for reliable results.

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